molecular formula C10H13Cl2NO B1498580 (S)-3-(4-Chlorophenoxy)pyrrolidine HCl

(S)-3-(4-Chlorophenoxy)pyrrolidine HCl

Cat. No.: B1498580
M. Wt: 234.12 g/mol
InChI Key: FWRCARMEKAIGEU-PPHPATTJSA-N
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Description

Based on its chemical name, it is a chiral pyrrolidine derivative substituted with a 4-chlorophenoxy group and formulated as a hydrochloride salt. Pyrrolidine-based compounds are frequently explored in medicinal chemistry due to their structural rigidity, hydrogen-bonding capabilities, and bioavailability.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

(3S)-3-(4-chlorophenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1

InChI Key

FWRCARMEKAIGEU-PPHPATTJSA-N

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes three structurally distinct compounds, none of which are direct analogs of “(S)-3-(4-Chlorophenoxy)pyrrolidine HCl.” However, general comparisons can be made based on functional groups and structural motifs:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Functional Groups Key Features
(S)-3-(4-Chlorophenoxy)pyrrolidine HCl Pyrrolidine Chlorophenoxy, hydrochloride salt Chiral center, potential CNS activity
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine Carboxylic acid, chloro, methyl Likely enzyme inhibition (e.g., DHFR)
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () Indenopyrazole Hydrazone, cyclohexyl Potential anticancer/antimicrobial
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole Trifluoromethyl, sulfanyl, aldehyde Electrophilic reactivity, agrochemical use

Key Differences:

Core Structure: The target compound’s pyrrolidine ring is a saturated 5-membered nitrogen heterocycle, distinct from the pyrimidine (), indenopyrazole (), and pyrazole () cores. Pyrrolidines are more conformationally flexible compared to aromatic heterocycles, which may influence binding kinetics in drug-receptor interactions.

Functional Groups: The chlorophenoxy group in the target compound differs from the carboxylic acid in (which enhances solubility and metal-binding capacity) and the trifluoromethyl group in (which improves metabolic stability).

Biological Relevance: Pyrimidine derivatives () are often enzyme inhibitors (e.g., dihydrofolate reductase). Hydrazones () are associated with anticancer activity via metal chelation.

Research Findings and Data Gaps

No peer-reviewed studies or experimental data on “(S)-3-(4-Chlorophenoxy)pyrrolidine HCl” are cited in the evidence. By contrast:

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid () is a known intermediate in antiviral drug synthesis .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () has electrophilic reactivity suitable for agrochemicals but poses synthesis challenges due to steric hindrance .

Preparation Methods

Synthetic Route Overview

The synthesis of (S)-3-(4-Chlorophenoxy)pyrrolidine hydrochloride generally proceeds via:

  • Formation of the pyrrolidine ring system with stereochemical control.
  • Introduction of the 4-chlorophenoxy substituent at the 3-position.
  • Conversion to the hydrochloride salt to improve stability and solubility.

Preparation via Chiral Pyrrolidine Precursors and Nucleophilic Substitution

A common approach involves starting from chiral pyrrolidine derivatives or protected amino acids, followed by nucleophilic substitution with 4-chlorophenol derivatives.

  • Starting Materials : Chiral pyrrolidine or protected amino acid derivatives such as methyl-Boc-D-pyroglutamate.
  • Key Steps :
    • Deprotonation of the pyrrolidine precursor with strong bases (e.g., LHMDS).
    • Alkylation or nucleophilic substitution with 4-chlorophenoxy-containing electrophiles.
    • Separation of diastereomers by chromatography to isolate the (S)-enantiomer.
    • Deprotection and conversion to hydrochloride salt.

This method is supported by synthetic strategies reported in amino acid analog synthesis literature, where careful stereochemical control is achieved through selective alkylation and chromatographic purification.

Preparation via Acyl Chloride Intermediate and Amide Formation

Another efficient method involves the synthesis of key intermediates such as 2-(2-(4-chlorophenoxy)phenyl) acetyl chloride, which is then reacted with methyl sarcosinate hydrochloride to form amide intermediates that cyclize to the pyrrolidine ring.

  • Stepwise Process :

    • Synthesis of Acetyl Chloride Intermediate : 2-(2-(4-chlorophenoxy)phenyl) acetate is converted to the corresponding acetyl chloride using oxalyl chloride in tetrahydrofuran (THF) at room temperature. This method is preferred over sulfur oxychloride due to lower environmental impact and better yield (~98%).
    • Amide Formation : The acetyl chloride intermediate is added dropwise to a solution containing hydrochloride methyl sarcosinate and triethylamine in dimethylformamide (DMF) under 10°C, stirred overnight to form methyl-2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido) acetate.
    • Cyclization : The amide intermediate is treated with potassium tert-butoxide in toluene to induce cyclization, yielding 3-(2-(4-chlorophenoxy)phenyl)-1-methyl-2,4-diketone, a key precursor to the pyrrolidine ring.
    • Isolation and Purification : The reaction mixture is quenched with water, acidified to neutrality with hydrochloric acid, and the product is isolated by filtration and washing with ethyl acetate and toluene mixtures to obtain a white solid product.
  • Advantages :

    • High purity and yield.
    • Environmentally friendlier reagents (oxalyl chloride vs sulfur oxychloride).
    • Suitable for scale-up and industrial production.
Step Reagents/Conditions Product Yield/Notes
1 2-(2-(4-chlorophenyl)phenyl) acetate + oxalyl chloride, THF, RT 2-(2-(4-chlorophenoxy)phenyl) acetyl chloride ~98% yield, mild conditions
2 Acetyl chloride + methyl sarcosinate hydrochloride + triethylamine, DMF, <10°C Methyl-2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido acetate Overnight reaction, complete conversion
3 Potassium tert-butoxide, toluene, RT 3-(2-(4-chlorophenoxy)phenyl)-1-methyl-2,4-diketone 30 min reaction, cyclization
4 Acidification, filtration, washing Pure diketone intermediate White solid, high purity

This method is detailed in Chinese patent CN102746209A, which provides a robust synthetic route with environmental and economic benefits.

Stereochemical Control and Enantiomeric Purity

The (S)-configuration is typically introduced or preserved by:

  • Using chiral starting materials such as enantiomerically pure protected amino acids.
  • Employing stereoselective alkylation or substitution reactions.
  • Separation of diastereomers by chromatographic methods when mixtures are formed.

These strategies ensure the final product maintains the desired stereochemistry critical for its biological activity.

Conversion to Hydrochloride Salt

The free base form of (S)-3-(4-chlorophenoxy)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid, which:

  • Enhances water solubility.
  • Improves chemical stability.
  • Facilitates handling and formulation in pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Intermediate Reagents Conditions Advantages Disadvantages
Acyl chloride route 2-(2-(4-chlorophenoxy)phenyl) acetyl chloride Oxalyl chloride, methyl sarcosinate hydrochloride, triethylamine, potassium tert-butoxide RT to <10°C, THF, DMF, toluene High yield, scalable, environmentally friendly Requires careful temperature control
Chiral amino acid alkylation Protected pyrrolidine derivatives LHMDS, allylbromide, 4-chlorophenol derivatives Low temperature, chromatographic separation High stereoselectivity, pure enantiomer Multi-step, moderate overall yield
Direct nucleophilic substitution Pyrrolidine derivatives 4-chlorophenol electrophiles Various bases and solvents Simpler setup May require purification of diastereomers

Research Findings and Notes

  • The use of oxalyl chloride in THF for acyl chloride formation is superior to sulfur oxychloride due to reduced environmental impact and improved yield.
  • Stereochemical purity is critical; therefore, chromatographic separation or use of chiral precursors is essential.
  • The cyclization step using potassium tert-butoxide in toluene is rapid and efficient for ring closure.
  • The hydrochloride salt form is the preferred pharmaceutical form for stability and solubility.

Q & A

Q. What are the recommended synthetic routes for (S)-3-(4-Chlorophenoxy)pyrrolidine HCl to ensure high enantiomeric purity?

  • Methodological Answer : A multi-step approach is typically employed:

Chiral Resolution : Start with a Boc-protected (S)-pyrrolidine precursor (e.g., (S)-3-(Boc-amino)pyrrolidine) to preserve stereochemistry during synthesis .

Coupling Reaction : React the pyrrolidine intermediate with 4-chlorophenol via nucleophilic substitution under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the chlorophenoxy group .

Deprotection and Salt Formation : Remove the Boc group using HCl in dioxane, followed by recrystallization in ethanol to isolate the hydrochloride salt .
Key parameters include temperature control (0–6°C for sensitive intermediates) and chiral HPLC validation (>95% enantiomeric purity) .

Q. How can the structural integrity and stereochemistry of (S)-3-(4-Chlorophenoxy)pyrrolidine HCl be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to verify the chlorophenoxy substituent’s position and pyrrolidine ring conformation (e.g., δ 3.12–5.09 ppm for OCH2_2 and pyrrolidine protons) .
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly if discrepancies arise in biological activity data .
  • Chiral Chromatography : Compare retention times with a racemic mixture to confirm enantiopurity .

Q. What parameters are critical for optimizing reaction yield in scaled-up synthesis?

  • Methodological Answer :
  • Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in aryl-ether bond formation (e.g., 87% yield achieved with Pd in DMF) .
  • Solvent Choice : Polar aprotic solvents like DMF improve solubility of intermediates, while toluene minimizes side reactions .
  • Temperature Control : Maintain 0–6°C during salt formation to prevent racemization .

Advanced Research Questions

Q. How can conflicting biological activity data for (S)-3-(4-Chlorophenoxy)pyrrolidine HCl across studies be systematically addressed?

  • Methodological Answer :
  • Purity Verification : Use COA (Certificate of Analysis) to rule out impurities (>95% purity required) and confirm stereochemistry via chiral HPLC .
  • Assay Standardization : Compare receptor-binding assays (e.g., serotonin receptor modulation ) under consistent conditions (pH, temperature).
  • Structural Analog Comparison : Benchmark against fluorophenyl or methoxybenzyl analogs to isolate substituent-specific effects .

Q. How does the chlorophenoxy group influence pharmacokinetic properties compared to other aryloxy-pyrrolidine derivatives?

  • Methodological Answer :
  • Lipophilicity : The chloro substituent increases logP compared to methoxy groups, enhancing blood-brain barrier permeability (predicted via computational models) .
  • Metabolic Stability : In vitro microsomal assays show slower CYP450-mediated degradation of chlorophenoxy derivatives vs. fluorophenyl analogs .
  • Receptor Affinity : Docking studies suggest stronger π-π stacking with serotonin receptors compared to 4-methoxybenzyl groups .

Q. What computational strategies predict target interactions of (S)-3-(4-Chlorophenoxy)pyrrolidine HCl?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use SMILES/InChi descriptors (e.g., InChI=1S/C18H18Cl2N4O4/...) to model binding modes in serotonin receptors .
  • QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F) on IC50_{50} values using datasets from analogs .
  • Docking Validation : Cross-validate predictions with crystallographic data from related pyrrolidine-enzyme complexes .

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